Cas no 37536-29-1 (2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol)

2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 1,2,4-triazole ring with a sulfanyl substituent. This structure imparts unique reactivity, making it valuable in organic synthesis and coordination chemistry. The presence of both sulfur and nitrogen donor atoms enhances its chelating properties, facilitating the formation of stable metal complexes. The phenolic hydroxyl group further contributes to its versatility in derivatization and binding interactions. Its molecular framework is of interest in pharmaceutical and agrochemical research, particularly for designing biologically active compounds. The compound's stability and functional group compatibility make it a useful intermediate in specialized chemical applications.
2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol structure
37536-29-1 structure
Product Name:2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
CAS No:37536-29-1
MF:C8H7N3OS
MW:193.225679636002
CID:296904
PubChem ID:693307
Update Time:2025-06-10

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,1,2-dihydro-5-(2-hydroxyphenyl)-
    • 2-(5-MERCAPTO-4H-[1,2,4]TRIAZOL-3-YL)-PHENOL
    • 2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol
    • 5-(2-hydroxyphenyl)-1,2.4-triazole-3-thione
    • 5-(2-hydroxy-phenyl)-1,2-dihydro-[1,2,4]triazole-3-thione
    • AG-A-31909
    • AG-F-32000
    • CTK4H8366
    • Phenol,o-(5-mercapto-s-triazol-3-yl)- (8CI)
    • 5-(2-hydroxyphenyl)-1h-1,2,4-triazole-3-thione
    • SCHEMBL12180282
    • 5-(2-Hydroxyphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione
    • 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol
    • 6-(5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
    • CCG-277162
    • MFCD01049031
    • AKOS005136169
    • BAS 00609206
    • 5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
    • NSC635836
    • 37536-29-1
    • 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, AldrichCPR
    • CS-0219983
    • 5-(2-Hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • NCI60_011930
    • EN300-05478
    • NSC-635836
    • CCAJTTYNVNCKDV-UHFFFAOYSA-N
    • AKOS000267603
    • BDBM50569310
    • VS-05308
    • 3-(2-hydroxyphenyl)-1,4-dihydro-1,2,4-triazole-5-thione
    • Phenol, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)-
    • 3-(2-hydroxyphenyl) 5-mercapto-1,2,4-triazole
    • DTXSID30425181
    • CHEMBL1990098
    • Z56904584
    • 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
    • MDL: MFCD01049031
    • Inchi: 1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
    • InChI Key: CCAJTTYNVNCKDV-UHFFFAOYSA-N
    • SMILES: S=C1N=C(C2C=CC=CC=2O)NN1

Computed Properties

  • Exact Mass: 193.03111
  • Monoisotopic Mass: 193.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 85.2A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.48
  • Boiling Point: 437.3°Cat760mmHg
  • Flash Point: 218.3°C
  • Refractive Index: 1.719
  • PSA: 61.8

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2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:37536-29-1)2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Order Number:A1233220
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):230
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Additional information on 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Introduction to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS No. 37536-29-1)

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, identified by its Chemical Abstracts Service (CAS) number 37536-29-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the triazole class of heterocyclic compounds, characterized by a three-membered nitrogen-containing ring fused to an aromatic system. The presence of a sulfur atom at the 5-position of the triazole ring and a hydroxyl group on the phenolic ring introduces unique chemical properties that make it a promising candidate for various biological applications.

The structure of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol combines the electron-withdrawing effects of the triazole ring and the electron-donating capacity of the phenolic hydroxyl group. This structural arrangement enhances its potential as a bioactive molecule, particularly in modulating enzyme activities and interacting with biological targets. The sulfanyl group further contributes to its solubility and reactivity, making it an interesting scaffold for drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the triazole moiety exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol has been investigated for its potential role in inhibiting certain kinases and other enzymes involved in cancer progression. Preliminary research suggests that this compound may interfere with signaling pathways critical for tumor growth and survival.

The phenolic hydroxyl group in 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol also contributes to its bioactivity by allowing hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules that can selectively bind to specific proteins or enzymes. Additionally, the sulfanyl group can participate in metal chelation, which is another strategy used in drug development to enhance binding affinity and specificity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol. Molecular docking studies have been conducted to evaluate its interaction with various protein targets, including those involved in metabolic disorders and neurodegenerative diseases. These studies have highlighted the compound's potential as a lead molecule for further optimization.

The synthesis of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfanyl group at the 5-position of the triazole ring is a critical step that influences the overall reactivity and bioactivity of the molecule. Researchers have explored different synthetic routes to achieve this transformation efficiently while minimizing side reactions.

In conclusion, 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol (CAS No. 37536-29-1) represents a promising compound in medicinal chemistry due to its unique structural features and potential biological activities. Further research is warranted to fully elucidate its pharmacological properties and explore its therapeutic applications. The combination of experimental studies and computational modeling will be essential in advancing this compound toward clinical development.

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Amadis Chemical Company Limited
(CAS:37536-29-1)2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
A1233220
Purity:99%
Quantity:1g
Price ($):230
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